

An In-depth Technical Guide to C₁₁H₁₄FNO: Molecular Properties, Synthesis, and Analytical Characterization

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Compound of Interest

Compound Name: 3-[(4-
Fluorophenyl)methyl]pyrrolidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₁₁H₁₄FNO, focusing on its molecular weight, formula, and the properties of its prominent isomers. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and safe handling. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure scientific integrity and applicability in a laboratory setting.

Introduction to C₁₁H₁₄FNO

The molecular formula C₁₁H₁₄FNO represents a variety of isomers, with the most notable being the fluorinated analogues of phenmetrazine.^[1] These compounds have garnered interest within the scientific community, particularly in the fields of pharmacology and forensic chemistry, due to their stimulant properties.^[1] This guide will primarily focus on 3-Fluorophenmetrazine (3-FPM), a representative and well-documented isomer of C₁₁H₁₄FNO.

Molecular Formula and Weight

The fundamental properties of any chemical entity are its molecular formula and weight. For C11H14FNO, these are:

- Molecular Formula: C11H14FNO
- Molar Mass: 195.23 g/mol [2]
- Exact Mass: 195.1059 g/mol

These values are crucial for stoichiometric calculations in synthesis, mass spectrometry analysis, and overall chemical characterization.

Physicochemical and Structural Properties

The physicochemical properties of C11H14FNO isomers are critical for understanding their behavior in various chemical and biological systems. These properties influence factors such as solubility, absorption, and distribution.

Key Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C11H14FNO	[2]
Molar Mass	195.23 g/mol	[2]
Appearance	White powder (for 3-FPM HCl)	[2]
Melting Point (HCl salt)	233-236 °C	[2]

Molecular Structure

The core structure of the phenmetrazine-derived C11H14FNO isomers consists of a substituted morpholine ring attached to a fluorophenyl group. The position of the fluorine atom on the phenyl ring dictates the specific isomer (ortho-, meta-, or para-). The structure of 3-Fluorophenmetrazine is depicted below.

Caption: Molecular structure of 3-Fluorophenmetrazine (3-FPM).

Synthesis of 3-Fluorophenmetrazine (3-FPM)

The synthesis of 3-FPM is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product. The following protocol is a synthesized methodology based on established chemical principles and published literature.[3]

Synthesis Workflow



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Caption: General workflow for the synthesis of 3-Fluorophenmetrazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of α -Bromo-3-fluoropropiophenone

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoropropiophenone in a suitable solvent such as glacial acetic acid.
- **Bromination:** Slowly add a solution of bromine in the same solvent to the flask at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α -bromo-3-fluoropropiophenone.[4]
[5]

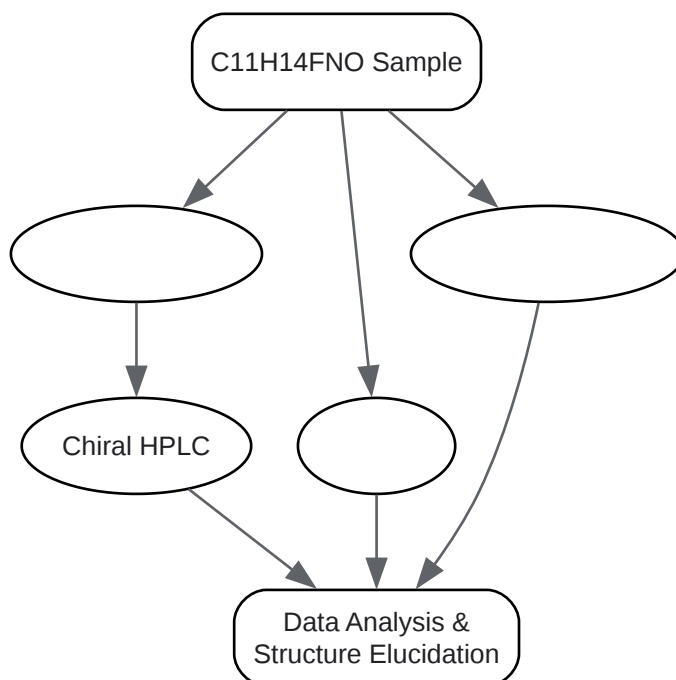
Step 2: Reaction with Ethanolamine and Cyclization to form 3-FPM

- **Reaction Setup:** Dissolve the crude α -bromo-3-fluoropropiophenone in a suitable solvent (e.g., toluene).
- **Addition of Ethanolamine:** Add ethanolamine to the solution. This will react with the bromo-ketone to form an intermediate amine.
- **Cyclization:** Heat the reaction mixture to induce cyclization, forming the morpholine ring of 3-FPM. This step is often carried out under reflux.
- **Purification:** After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and the solvent is removed. The crude 3-FPM can be purified by column chromatography or by forming a salt (e.g., hydrochloride salt) and recrystallizing.[3]

Analytical Characterization

A robust analytical workflow is essential for the unambiguous identification and quantification of C₁₁H₁₄FNO isomers. This involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow



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Caption: A comprehensive analytical workflow for C₁₁H₁₄FNO isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of 3-FPM and its isomers.

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a modifier like formic acid or ammonium formate) is often employed.[1]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry (LC-MS) for enhanced selectivity and sensitivity.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of volatile and semi-volatile compounds like 3-FPM.

- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[2]
- Carrier Gas: Helium is the most common carrier gas.
- Temperature Program: A temperature ramp is used to ensure good separation of the isomers and any impurities. A typical program might start at 100°C and ramp up to 280°C.[2]
- Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, which is crucial for the definitive identification of isomers.

- ¹H NMR: The proton NMR spectrum of 3-FPM will show characteristic signals for the aromatic protons, the protons on the morpholine ring, and the methyl group. The splitting

patterns and chemical shifts can be used to confirm the substitution pattern on the phenyl ring.[2]

- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the structure.

Chiral Separation

Given that 3-FPM possesses chiral centers, the separation of its enantiomers is of significant importance, particularly in a drug development context, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[8]

- **Technique:** Chiral HPLC is the most common method for enantiomeric separation.[9][10]
- **Chiral Stationary Phases (CSPs):** Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[11]
- **Mobile Phase:** The choice of mobile phase (normal-phase, reversed-phase, or polar organic) depends on the specific CSP and the analyte. A screening approach with different mobile phases is often necessary to achieve optimal separation.[11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling C11H14FNO and its isomers.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a cool, dry, and well-ventilated place, away from incompatible materials.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for 3-Fluorophenmetrazine or a structurally similar compound for detailed safety information.[12][13]

Conclusion

The molecular formula C₁₁H₁₄FNO encompasses a group of compounds with significant scientific interest. This guide has provided a detailed technical overview of this molecular entity, with a focus on its prominent isomer, 3-Fluorophenmetrazine. The information presented, from its fundamental properties and synthesis to its analytical characterization and safe handling, is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. Adherence to the described protocols and safety measures is paramount for conducting sound and safe scientific research.

References

- Wikipedia. 3-Fluorophenmetrazine. [[Link](#)]
- SWGDRUG.org. 3-Fluorophenmetrazine Monograph. [[Link](#)]
- McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. *Drug Testing and Analysis*, 9(3), 369-377.
- Grumann, C., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). *Drug Testing and Analysis*, 11(7), 1089-1096.
- UNODC. 3-fluorophenmetrazine. [[Link](#)]
- ChemBK. alpha-Bromopropiophenone. [[Link](#)]
- PrepChem.com. Synthesis of alpha-bromo-p-nitroacetophenone. [[Link](#)]
- ResearchGate. Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [[Link](#)]
- Google Patents.
- Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory.

- Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [\[Link\]](#)
- Google Patents. Process for the production of α -bromopropiophenone.
- Patsnap. Preparation method of alpha-bromo aromatic ketone compounds. [\[Link\]](#)
- Castillo-Pazos, D. J., et al. (2022). Synthesis of α -(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. *Beilstein Journal of Organic Chemistry*, 18, 836-843.
- Scribd. Synthesis of Enantiopure 3-Substituted Morpholines. [\[Link\]](#)
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [\[Link\]](#)
- Chiralpedia. Chiral HPLC separation: strategy and approaches. [\[Link\]](#)
- Phenomenex. Chiral HPLC Separations. [\[Link\]](#)
- Maher, H. M., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.
- Office of Justice Programs. Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). [\[Link\]](#)
- Royal Society of Chemistry. Electronic supplementary information. [\[Link\]](#)
- Secrets of Science. Analysis and evaluation of chiral drugs in biological samples. [\[Link\]](#)
- Google Patents.
- Filo. The Favorskil reaction involves treatment of an α -bromo ketone with... [\[Link\]](#)
- Chen, W., et al. (2012). A Facile One-Pot Synthesis of α -Bromo- α,β -unsaturated Esters from Alcohols. *Molecules*, 17(5), 5483-5491.
- Kumar, V., et al. (2022). Reaction of unsymmetrical α -bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). *RSC Advances*, 12(48), 31307-31315.
- WHO. 3-fluorophenmetrazine. [\[Link\]](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. swgdrug.org \[swgdrug.org\]](https://www.swgdrug.org)
- [3. semanticscholar.org \[semanticscholar.org\]](https://www.semanticscholar.org)
- [4. chembk.com \[chembk.com\]](https://www.chembk.com)
- [5. prepchem.com \[prepchem.com\]](https://www.prepchem.com)
- [6. Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine \(3-FPM\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. pure.uva.nl \[pure.uva.nl\]](https://www.pure.uva.nl)
- [8. Analysis and evaluation of chiral drugs in biological samples – secrets of science \[shimadzu-webapp.eu\]](#)
- [9. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [10. phx.phenomenex.com \[phx.phenomenex.com\]](https://www.phx.phenomenex.com)
- [11. sigmaaldrich.com \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [12. 3-Fluorophenmetrazine Hydrochloride \(3-FPM HCl\) | LGC Standards \[lgcstandards.com\]](#)
- [13. 3-Fluorophenmetrazine Hydrochloride | CymitQuimica \[cymitquimica.com\]](#)
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